molecular formula C64H40N2O2 B8243908 N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine

N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine

Cat. No.: B8243908
M. Wt: 869.0 g/mol
InChI Key: XEGZHLZHNKUXJP-UHFFFAOYSA-N
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Description

N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine (CAS# 14727-71-0) is a pyrene-based diamine derivative featuring phenyl and dibenzofuran substituents. Its molecular formula is C₁₆H₆O₄, with a molecular weight of 262.22 g/mol . This compound is primarily investigated for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs), where its extended π-conjugation and electron-rich dibenzofuran groups enhance charge transport and emission efficiency.

Properties

IUPAC Name

1-N,6-N-diphenyl-1-N,6-N-bis(6-phenyldibenzofuran-4-yl)pyrene-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H40N2O2/c1-5-17-41(18-6-1)47-25-13-27-49-51-29-15-31-57(63(51)67-61(47)49)65(45-21-9-3-10-22-45)55-39-35-43-34-38-54-56(40-36-44-33-37-53(55)59(43)60(44)54)66(46-23-11-4-12-24-46)58-32-16-30-52-50-28-14-26-48(62(50)68-64(52)58)42-19-7-2-8-20-42/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGZHLZHNKUXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4N(C5=CC=CC=C5)C6=C7C=CC8=C9C7=C(C=CC9=C(C=C8)N(C1=CC=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1C1=CC=CC=C1)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

This method involves coupling a pyrene dihalide (e.g., 1,6-dibromopyrene) with dibenzofuran-phenylamine derivatives. A palladium catalyst (e.g., Pd(OAc)2_2) and a bulky ligand (e.g., XPhos) facilitate C–N bond formation.

Reaction Conditions

ComponentSpecification
CatalystPd(OAc)2_2 (5 mol%)
LigandXPhos (10 mol%)
BaseCs2_2CO3_3
SolventToluene
Temperature110°C
Time48 hours

Yield : ~40–50% (hypothetical, based on similar reactions).

Ullmann Coupling

Copper-mediated coupling offers a cost-effective alternative. Using CuI as a catalyst and 1,10-phenanthroline as a ligand, the reaction proceeds at elevated temperatures.

Optimization Parameters

ParameterEffect on Yield
CuI (15 mol%)Increases conversion
DMF as solventEnhances solubility
120°C for 72 hoursMaximizes product formation

Limitation : Lower regioselectivity compared to palladium catalysis.

Raw Materials and Precursors

The synthesis requires:

  • 1,6-Diaminopyrene : Serves as the central backbone.

  • 4-Bromo-6-phenyldibenzofuran : Aryl halide precursor for coupling.

  • Phenylboronic acid : Optional for Suzuki-Miyaura cross-coupling steps.

Suppliers such as Shanghai Daeyeon Chemicals Co., Ltd., provide intermediates, though specific protocols remain proprietary.

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

  • Recrystallization : DMF/ethanol mixture yields crystals with >99% purity.

Characterization Data

TechniqueKey Findings
1H NMR^1\text{H NMR}Aromatic protons at δ 7.2–8.5 ppm
HPLCRetention time: 12.3 min
LC-MS[M+H]+^+: 869.01

Chemical Reactions Analysis

Types of Reactions

N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the aromatic rings to more saturated forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Partially or fully hydrogenated aromatic rings.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Basic Information

  • Common Name : N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine
  • CAS Number : 1252914-65-0
  • Molecular Formula : C64H40N2O2
  • Molecular Weight : 869.01 g/mol

Structural Characteristics

The compound features multiple aromatic rings, which contribute to its electronic properties. The presence of nitrogen atoms in the diamine structure enhances its stability and reactivity in various chemical environments.

Organic Light Emitting Diodes (OLEDs)

This compound has been explored as a potential material for OLEDs due to its excellent photoluminescent properties. OLEDs are widely used in display technologies because they offer advantages such as flexibility, lightweight design, and high color quality.

Case Study: OLED Performance

Recent studies have demonstrated that incorporating this compound into OLED structures can significantly enhance efficiency and brightness. For instance, devices using this compound exhibited improved electroluminescent performance compared to traditional materials, showcasing higher luminescence and lower operating voltages .

Organic Photovoltaics (OPVs)

The compound's electronic properties also make it suitable for use in OPVs. These devices convert sunlight into electricity and are essential for sustainable energy solutions.

Performance Metrics

Research indicates that films made from this compound show promising results in terms of charge mobility and absorption spectra, which are critical for effective solar energy conversion .

PropertyValue
Absorption Peak550 nm
Charge Mobility3.5 x 10^-4 cm²/V·s
Device EfficiencyUp to 8%

Photonic Devices

The compound's ability to emit light efficiently also positions it well for applications in photonic devices. Its unique structure allows for tailored interactions with light, making it ideal for use in lasers and other optical components.

Example Application

In laser technology, the incorporation of this compound can enhance the laser's output power and stability. Studies have shown that devices utilizing this material can operate at higher temperatures without significant degradation of performance .

Material Science Research

Beyond electronics and photovoltaics, this compound is being investigated for its potential as a building block in advanced materials. Its robust structure may lead to the development of new polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism by which N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine exerts its effects is largely dependent on its application:

    In Organic Electronics: The compound’s extended π-conjugation facilitates efficient charge transport and light emission, crucial for OLEDs and OPVs.

    In Biological Systems: It can intercalate with DNA or interact with proteins, affecting their function and providing a basis for its use in molecular probes and drug design.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrene-Based Diamines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Notable Properties
Target Compound C₁₆H₆O₄ 262.22 Phenyl, bis(6-phenyldibenzo[b,d]furan) OLED Emitter/HTL High thermal stability, efficient charge injection
BD-1 Not explicitly provided - Dibenzo[b,d]furan, isopropylphenyl Blue OLED Emitter Optimized energy-level alignment for reduced operating voltage
PyFB Not explicitly provided - Biphenyl, 9,9-dimethylfluorenyl HTL in Blue OLEDs Superior hole mobility compared to NPB (commercial standard)
DPy Not explicitly provided - 9,9-Diphenylfluorenyl Blue Fluorescent Emitter High quantum yield due to rigid fluorenyl groups
N1,N1,N6,N6-Tetrakis(4-tert-butylphenyl)pyrene-1,6-diamine C₅₆H₆₀N₂ 761.09 4-tert-butylphenyl Material Intermediate High boiling point (823°C), enhanced solubility
N1,N6-Bis(fluorenylphenyl)pyrenediamine Not explicitly provided - Fluorenylphenyl OLED Intermediate Tunable emission via substituent geometry

Structural and Electronic Modifications

  • Substituent Effects on Optoelectronic Properties: The target compound’s dibenzofuran groups provide strong electron-withdrawing characteristics, improving electron affinity compared to fluorenyl substituents in DPy and PyFB . tert-Butyl groups in the compound from increase solubility and reduce aggregation in thin films, crucial for solution-processed devices. However, these bulky groups may lower glass transition temperatures compared to the rigid dibenzofuran moieties in the target compound .

Device Performance Metrics

  • Hole-Transporting Properties :
    • PyFB outperforms NPB (a common HTL) due to its planar fluorenyl groups, which facilitate π-π stacking and hole mobility . The target compound’s dibenzofuran substituents may offer similar or superior hole injection due to their conjugated heteroaromatic structure.
  • Emission Efficiency :
    • BD-1, an anthracene derivative with dibenzofuran substituents, achieves optimized electroluminescence in blue OLEDs with low operating voltages (<10 V) . The target compound’s pyrene core could further enhance emission intensity due to its larger π-system.
    • DPy’s fluorenyl groups contribute to a high photoluminescence quantum yield (PLQY), but its emission spectrum may be redshifted compared to the target compound’s dibenzofuran-based system .

Thermal and Morphological Stability

  • The target compound’s dibenzofuran-phenyl hybrid structure likely improves thermal stability (e.g., higher decomposition temperatures) compared to alkyl-substituted analogs like the tert-butyl derivative in . This is critical for prolonged OLED lifetime under operational stress.
  • In contrast, fluorenyl-based DPy benefits from the rigidity of 9,9-diphenylfluorene, which prevents crystallization in thin films, enhancing morphological stability .

Research Findings and Implications

  • Energy-Level Alignment : The target compound’s HOMO/LUMO levels (inferred from dibenzofuran’s electron affinity) may enable better alignment with adjacent transport layers, reducing energy barriers and improving device efficiency .
  • Synthetic Versatility : Derivatives like the tert-butyl compound and fluorenylphenyl variants demonstrate the tunability of pyrene-based diamines for specific applications, though the target compound’s balance of electron transport and thermal resilience positions it uniquely for high-performance OLEDs.

Biological Activity

Molecular Characteristics

  • Molecular Formula : C64H40N2O2
  • Molecular Weight : 869.01 g/mol
  • InChI Key : XEGZHLZHNKUXJP-UHFFFAOYSA-N

The structure of this compound features multiple aromatic rings, which are known to influence its biological interactions and solubility properties.

Research indicates that compounds with similar structural motifs often exhibit anti-cancer , anti-inflammatory , and antioxidant properties. The presence of multiple phenyl and furan groups may enhance interactions with cellular targets, leading to various biological effects.

Anticancer Activity

A study examining the cytotoxic effects of related compounds demonstrated that they can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to intercalate with DNA may also contribute to its anticancer properties by disrupting replication processes.

Antioxidant Properties

The antioxidant capacity of N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine has been assessed using various assays, showing significant radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.

In Vitro Studies

  • Cell Line Testing : In vitro studies on human cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values obtained were comparable to those of established chemotherapeutic agents.
  • Mechanistic Insights : Flow cytometry analyses indicated that treated cells exhibited increased levels of apoptosis markers (e.g., Annexin V positivity), confirming the compound's role in inducing programmed cell death.

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects. Further studies are warranted to explore dosing regimens and long-term effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantSignificant radical scavenging activity
CytotoxicityDose-dependent inhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions involving pyrene derivatives and substituted dibenzofuran precursors. A key intermediate, 6-phenyldibenzo[b,d]furan-4-ylboronic acid, is often used in Suzuki-Miyaura cross-coupling reactions to attach phenyl and dibenzofuran groups to the pyrene core. Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent purity, and reaction temperature (typically 80–110°C under inert atmosphere). Yield optimization requires precise stoichiometric ratios and purification via column chromatography .
  • Data Insight : Evidence shows that impurities in dibenzofuran precursors can reduce yields by 15–20%, necessitating rigorous pre-reaction purification .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (APcI-MS) is used to verify molecular weight and purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms substitution patterns on the pyrene core. X-ray crystallography (e.g., orthorhombic P212121 space group) resolves steric effects from bulky dibenzofuran groups .
  • Data Insight : Crystallographic studies reveal intermolecular distances of 3.5–4.0 Å, indicating suppressed π-π stacking due to steric hindrance .

Q. What are the photophysical properties of this compound, and how are they measured?

  • Methodology : UV-Vis absorption and photoluminescence (PL) spectra are recorded in solutions (e.g., toluene, DMF) and thin films. Time-resolved PL assesses excited-state lifetimes. Key metrics include maximum emission wavelength (λem), quantum yield (ΦPL), and full-width-at-half-maximum (FWHM). For OLED applications, electroluminescence (EL) spectra are measured using device architectures with ITO anodes and Mg:Ag cathodes .
  • Data Insight : In solution, λem ≈ 459 nm (blue region) with ΦPL > 80%. Thin-film FWHM values < 60 nm suggest minimal aggregation .

Advanced Research Questions

Q. How do bulky substituents like 6-phenyldibenzo[b,d]furan-4-yl groups influence the compound’s optoelectronic performance in OLEDs?

  • Methodology : Bulky groups reduce intermolecular aggregation, enhancing luminescence efficiency. Density functional theory (DFT) calculations correlate substituent size with HOMO-LUMO gaps. Device testing (e.g., current efficiency, external quantum efficiency (EQE)) under controlled driving voltages (<10 V) quantifies performance. Comparative studies with non-bulky analogs highlight trade-offs between steric hindrance and charge transport .
  • Data Insight : Devices using this compound achieve EQE > 5.45% and luminance >1000 cd/m², outperforming non-bulky derivatives by 30% in efficiency .

Q. What experimental strategies resolve contradictions in reported quantum yields between solution and solid-state measurements?

  • Methodology : Solvent polarity and film morphology are critical. Use of host-guest matrices (e.g., CBP host) in solid-state measurements minimizes self-quenching. Transient absorption spectroscopy identifies non-radiative decay pathways. Reproducibility is ensured by standardizing film thickness (e.g., 30–50 nm via spin-coating) and annealing conditions .
  • Data Insight : Discrepancies arise from aggregation-induced quenching in non-optimized films. Host-guest systems improve ΦPL from 50% to >75% in solid state .

Q. How does the compound’s stability under thermal and electrochemical stress impact device lifetime?

  • Methodology : Thermogravimetric analysis (TGA) determines decomposition temperatures (>300°C). Accelerated aging tests (e.g., 85°C/85% humidity) simulate operational stress. Cyclic voltammetry (CV) assesses redox stability. Degradation mechanisms are studied via post-mortem device analysis using SEM/EDS .
  • Data Insight : The compound exhibits a glass transition temperature (Tg) > 150°C, contributing to OLED lifetimes exceeding 500 hours at 1000 cd/m² .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis while maintaining high purity, and how are they addressed?

  • Solution : Batch-to-batch variability is mitigated by optimizing precursor purification (e.g., recrystallization of dibenzofuran boronic acids). Flow chemistry reduces side reactions in large-scale Suzuki couplings. In-line HPLC monitoring ensures real-time quality control .

Q. How to reconcile conflicting data on charge-carrier mobility in different device configurations?

  • Solution : Mobility is measured using space-charge-limited current (SCLC) and time-of-flight (TOF) techniques. Device architecture standardization (e.g., hole/electron transport layer thickness) minimizes variability. Interface engineering (e.g., MoO₃ anode layers) improves charge injection .

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